![molecular formula C14H14N2O3S B2839900 methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate CAS No. 338750-44-0](/img/structure/B2839900.png)
methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(E)-N’-(benzyloxy)imidamido]thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-44-0 . It has a molecular weight of 290.34 and its molecular formula is C14H14N2O3S . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 290.34 and its molecular formula is C14H14N2O3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs), incorporating thiophene-functionalized dicarboxylic acid, have been developed for environmental monitoring and remediation. These compounds exhibit high selectivity and sensitivity towards hazardous environmental contaminants, including heavy metals and organic pollutants, showcasing their potential in luminescence sensing and pesticide removal from wasted solutions (Zhao et al., 2017).
Cholinesterase Inhibitors and Antioxidants
Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been synthesized and evaluated for their potential as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as for their antioxidant properties. These compounds hold promise for the development of therapeutic agents against diseases related to enzyme dysfunction (Kausar et al., 2021).
Chemical Synthesis and Cyclization Mechanisms
Investigations into the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters and various amines have led to the synthesis of [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanisms and the relative activities of ester and imidate groups. This research offers a new pathway for accessing novel thiophene-based heterocyclic compounds (Hajjem et al., 2010).
Electrochromic Properties of Carbazole Copolymers
Synthesis of novel copolymers containing carbazole units and their electrochromic properties have been explored. These materials, synthesized via electrochemical oxidative polymerization, show potential for applications in smart windows, displays, and other electrochromic devices due to their significant switching abilities (Aydın & Kaya, 2013).
Transesterification/Acylation Reactions
N-heterocyclic carbene (NHC) catalysts, particularly imidazol-2-ylidenes, have been demonstrated to efficiently mediate transesterification involving various esters and alcohols. These catalysts facilitate the acylation of alcohols with enol acetates and other esters at room temperature, showcasing their utility in synthetic organic chemistry (Grasa et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(E)-(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXRMSPNARYIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)/N=C/NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)
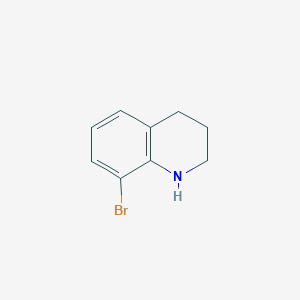
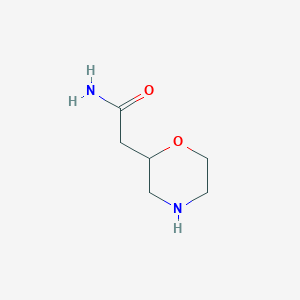

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
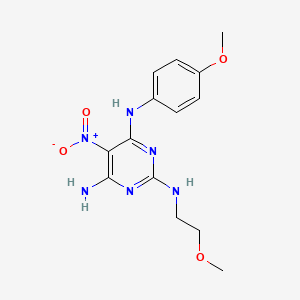
![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)
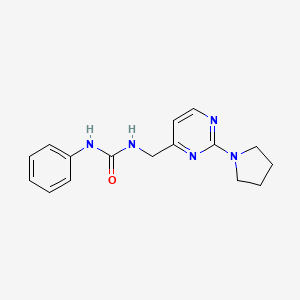
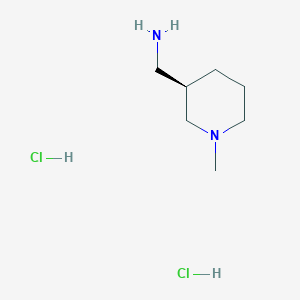
![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
